![molecular formula C12H18O2 B2679342 Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, ethyl ester CAS No. 59891-06-4](/img/structure/B2679342.png)

Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

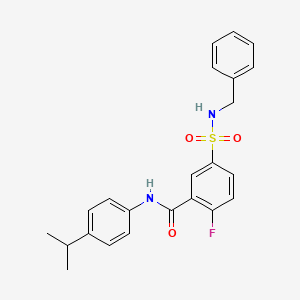

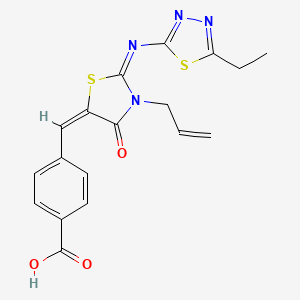

“Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, ethyl ester” is a chemical compound with the empirical formula C12H18O2 . It is also known by the synonyms “(1α,8α,9α)-Bicyclo [6.1.0]non-4-ene-9-carboxylic acid ethyl ester” and "Ethyl (1α,8α,9α)-bicyclo [6.1.0]non-4-ene-9-carboxylate" .

Synthesis Analysis

The synthesis of an oxidized analogue of Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, ethyl ester, referred to as BCN acid, has been described in the literature . This process involves facile functionalization via amide bond formation, which yields more stable derivatives than the classically encountered carbamates .Molecular Structure Analysis

The molecular structure of “Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, ethyl ester” is represented by the InChI code1S/C12H18O2/c1-2-14-12(13)11-9-7-5-3-4-6-8-10(9)11/h3-4,9-11H,2,5-8H2,1H3/b4-3- . Physical And Chemical Properties Analysis

The compound “Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, ethyl ester” has a molecular weight of 194.27 . Its physical properties include a boiling point of 258.4±29.0 °C and a density of 1.032±0.06 g/cm3 .Aplicaciones Científicas De Investigación

- BCN Scaffold : Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester contains a strained alkyne scaffold known as BCN (Bicyclo[6.1.0]non-4-yn-9-ylmethanol). BCN is widely used for bioconjugation due to its unique reactivity with azides via copper-catalyzed click chemistry. Researchers can functionalize BCN derivatives with various biomolecules (e.g., proteins, peptides, nucleic acids) for targeted labeling, drug delivery, and imaging studies .

- BCN Derivatives : BCN-containing compounds serve as stable linkers in prodrugs and drug delivery systems. By attaching BCN moieties to therapeutic agents, researchers can create prodrugs that remain inert until specifically activated by azide-modified targeting molecules. This strategy enhances drug stability during circulation and ensures controlled release at the target site .

- BCN-Functionalized Surfaces : Researchers explore BCN-functionalized surfaces for applications in materials science. BCN can be immobilized onto substrates, nanoparticles, or polymers. These modified surfaces enable precise attachment of azide-functionalized molecules, facilitating tailored surface properties, such as enhanced adhesion, wettability, or biocompatibility .

- BCN-Azide Ligation : BCN reacts selectively with azides in aqueous conditions, making it valuable for proteomics and metabolomics studies. Researchers use BCN-based click chemistry to label proteins, peptides, and metabolites with azide-containing probes. This approach allows efficient enrichment, identification, and quantification of specific biomolecules .

- BCN-Modified Fluorophores : BCN can be incorporated into fluorophores or imaging agents. These modified molecules exhibit improved stability and reduced photobleaching compared to traditional dyes. BCN-fluorophore conjugates find applications in live-cell imaging, fluorescence microscopy, and biosensing .

- BCN as a Building Block : Organic chemists utilize BCN as a versatile building block. Its strained alkyne functionality allows efficient access to complex molecular architectures. BCN-based reactions enable the synthesis of natural products, pharmaceutical intermediates, and functional materials .

Chemical Biology and Bioconjugation

Stable Linkers in Drug Delivery

Materials Science and Surface Modification

Click Chemistry in Proteomics and Metabolomics

Chemical Sensors and Imaging Agents

Synthetic Organic Chemistry

Direcciones Futuras

The synthesis of an oxidized analogue – BCN acid – whose facile functionalization via amide bond formation yields more stable derivatives than the classically encountered carbamates has been described . This suggests potential future directions in the development of more stable derivatives of “Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, ethyl ester”.

Propiedades

IUPAC Name |

ethyl (4Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-2-14-12(13)11-9-7-5-3-4-6-8-10(9)11/h3-4,9-11H,2,5-8H2,1H3/b4-3- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOUWGVQCUYLAA-ARJAWSKDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2C1CCC=CCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1C2C1CC/C=C\CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2679263.png)

![N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2679269.png)

![4-((4-chlorophenyl)thio)-N-(thieno[2,3-d]pyrimidin-4-yl)butanamide](/img/structure/B2679277.png)

![5-Chloro-6-[cyano(1,3-dihydrobenzimidazol-2-ylidene)methyl]pyrazine-2,3-dicarbonitrile](/img/structure/B2679279.png)